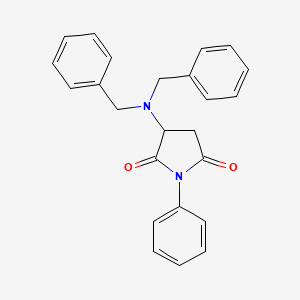![molecular formula C14H13F3N2O4 B5023968 2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5023968.png)
2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Mecanismo De Acción
2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide binds to the active site of BTK and inhibits its activity. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition leads to decreased activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This ultimately leads to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-proliferative and pro-apoptotic effects on B-cells in preclinical models of B-cell malignancies. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. This compound has also been shown to have minimal effects on T-cells, which suggests that it may have a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide is its specificity for BTK, which makes it a potent and selective inhibitor of B-cell receptor signaling. This specificity may also contribute to its favorable safety profile. One limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
Direcciones Futuras
For 2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide include clinical trials in patients with B-cell malignancies, including CLL, MCL, and DLBCL. In addition, this compound may be combined with other anti-cancer agents to enhance its efficacy and overcome resistance. Further studies are also needed to determine the optimal dosing and schedule of this compound in clinical settings. Finally, the safety and efficacy of this compound in other B-cell disorders, such as autoimmune diseases, should be explored.
Métodos De Síntesis
The synthesis of 2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide involves a multistep process that starts with the reaction of 3-methoxyphenol with formaldehyde and hydrochloric acid to form 3-methoxybenzyl alcohol. This alcohol is then reacted with 2,2,2-trifluoroethylamine to form the corresponding amine. The amine is then reacted with 4-chloro-3-nitrobenzoic acid to form the nitrobenzamide intermediate. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then cyclized with oxalyl chloride to form the oxazole ring, and the carboxylic acid is then amidated with ammonia to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models of CLL and DLBCL.
Propiedades
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4/c1-21-9-3-2-4-10(5-9)22-7-12-19-11(6-23-12)13(20)18-8-14(15,16)17/h2-6H,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTKOTHYGZFKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NC(=CO2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5023887.png)

![ethyl 1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5023902.png)
![3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5023913.png)
![1-(2-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5023916.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B5023927.png)
![N-[4-(aminocarbonyl)phenyl]-3,5-difluorobenzamide](/img/structure/B5023935.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5023949.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5023961.png)
![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5023965.png)
![N-{1-[1-(9H-fluoren-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5023982.png)
